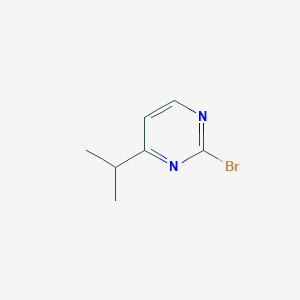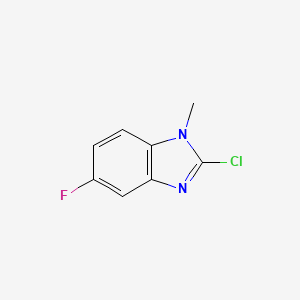
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is a chemical compound that has been studied for its potential in various scientific applications. This compound belongs to the class of boron-containing compounds known as boronates, which are used in many different fields of science, including chemistry, biology, and medicine. The structure of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is composed of four methyl groups, one methylpent-1-en-1-yl group, and one dioxaborolane group, which are all connected by carbon-carbon bonds. This compound has been studied extensively for its potential applications in lab experiments and scientific research, specifically in the fields of biochemistry and physiology.
科学研究应用
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane has been studied for its potential applications in scientific research. In particular, this compound has been studied for its potential use in biochemistry and physiology. In biochemistry, this compound has been studied for its potential use as a catalyst in the synthesis of other compounds, as well as for its ability to interact with other molecules in a specific way. In physiology, this compound has been studied for its potential use as a drug delivery system, as well as for its ability to interact with biological systems in a specific way.
作用机制
The mechanism of action of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is not fully understood. However, it is believed that this compound is able to interact with other molecules in a specific way, which can lead to certain biochemical or physiological effects. Specifically, it is believed that this compound is able to interact with certain proteins and enzymes in a specific way, which can lead to certain biochemical or physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane are not fully understood. However, it is believed that this compound is able to interact with certain proteins and enzymes in a specific way, which can lead to certain biochemical or physiological effects. In particular, this compound has been studied for its potential use as a drug delivery system, as well as for its ability to interact with biological systems in a specific way.
实验室实验的优点和局限性
The advantages of using 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane in lab experiments include its relative stability, its ability to interact with other molecules in a specific way, and its potential use as a drug delivery system. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, which can limit its use in certain types of experiments. Additionally, this compound is relatively expensive, which can limit its use in experiments that require large amounts of the compound.
未来方向
There are several potential future directions for the study of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as to develop more efficient and cost-effective methods of synthesis. Additionally, further research could be conducted to explore the potential of this compound as a drug delivery system, as well as to develop more efficient and cost-effective methods of delivery. Finally, further research could be conducted to explore the potential of this compound in other scientific fields, such as materials science and nanotechnology.
合成方法
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane can be synthesized through a variety of methods. One of the most common methods involves the reaction of borane and 2-methylpent-1-en-1-yl chloride in the presence of a base such as sodium hydroxide. This reaction produces the desired compound, 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane, along with some byproducts. Other methods of synthesis include the reaction of borane and 2-methylpent-1-en-1-yl bromide in the presence of a base, or the reaction of borane and 2-methylpent-1-en-1-yl iodide in the presence of a base.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane involves the reaction of 2-methylpent-1-en-1-ol with boron tribromide to form 2-bromo-2-methylpent-1-ene. This compound is then reacted with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "2-methylpent-1-en-1-ol", "boron tribromide", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "palladium catalyst" ], "Reaction": [ "React 2-methylpent-1-en-1-ol with boron tribromide to form 2-bromo-2-methylpent-1-ene.", "React 2-bromo-2-methylpent-1-ene with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst to form 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane." ] } | |
CAS 编号 |
2566594-86-1 |
产品名称 |
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane |
分子式 |
C12H23BO2 |
分子量 |
210.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




